1-{4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}piperidine-4-carboxamide
Overview
Description
1-{4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine and carboxamide groups
Preparation Methods
The synthesis of 1-{4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}piperidine-4-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the piperidine and carboxamide groups. Common reagents used in these reactions include chlorinated aromatic amines and triazine derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-{4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl groups are replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
When compared to similar compounds, 1-{4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}piperidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2,5-Bis(4-chlorophenylamino)terephthalic acid: Known for its applications in polymer chemistry.
4,6-Bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile: Studied for its biological activities.
Thiazole derivatives: Widely researched for their diverse biological activities.
Properties
IUPAC Name |
1-[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N7O/c22-14-1-5-16(6-2-14)25-19-27-20(26-17-7-3-15(23)4-8-17)29-21(28-19)30-11-9-13(10-12-30)18(24)31/h1-8,13H,9-12H2,(H2,24,31)(H2,25,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYQEYMLRMEBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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